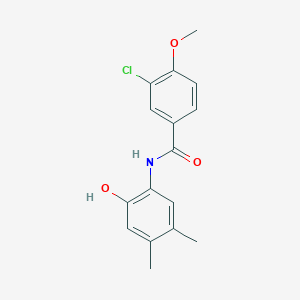
3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C15H14ClNO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2-hydroxy-4,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2-hydroxyphenyl)-4-methoxybenzamide
- 3-chloro-N-(2-hydroxy-4-methylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2-hydroxy-5-methylphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide is unique due to the presence of both hydroxyl and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds .
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-9-6-13(14(19)7-10(9)2)18-16(20)11-4-5-15(21-3)12(17)8-11/h4-8,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNWTMOZUBUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
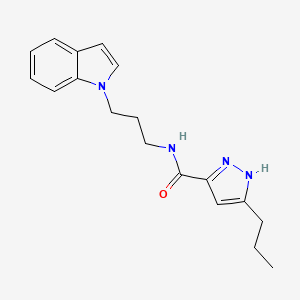
![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)
![3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5518743.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)
![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)
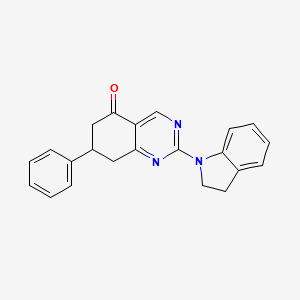
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)
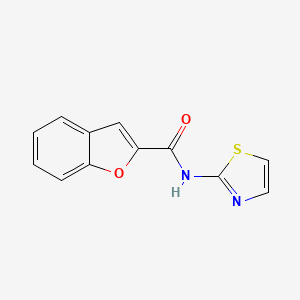
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
![2-[2-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-one](/img/structure/B5518837.png)
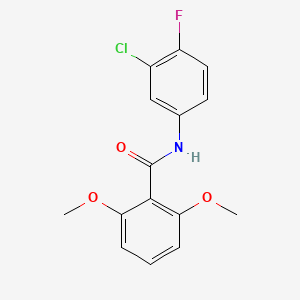
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
